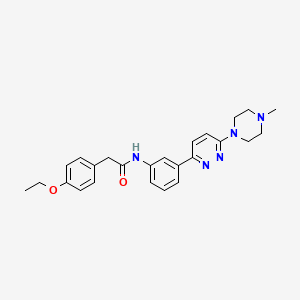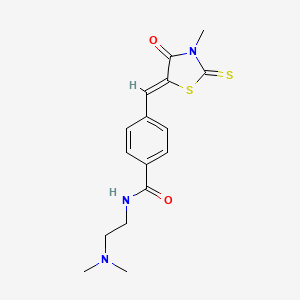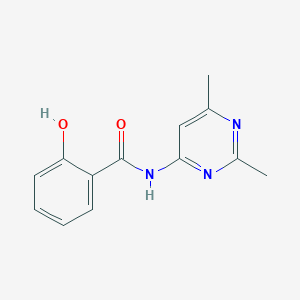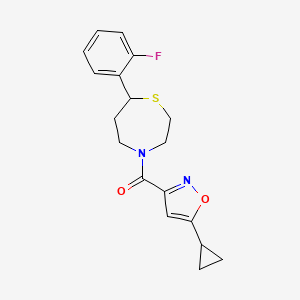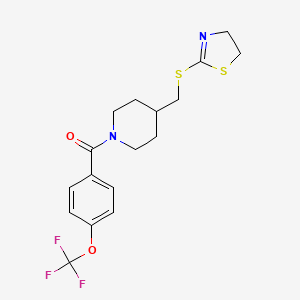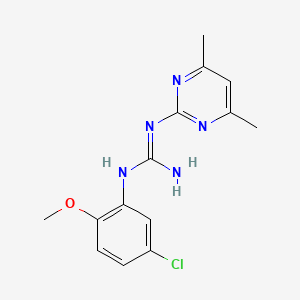
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPP, is an organoguanidine compound that has been widely studied for its potential applications in chemical synthesis, scientific research, and drug development. CMPP is a synthetic compound that is composed of a guanidine group, a 5-chloro-2-methoxyphenyl group, and a 4,6-dimethylpyrimidin-2-yl group. It is a colorless solid at room temperature and has a melting point of 198-200°C.
Aplicaciones Científicas De Investigación
Antifungal Applications
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have shown significant antifungal effects. For instance, certain dimethylpyrimidin-derivatives have demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Structural and Chemical Properties
The structural and chemical properties of derivatives of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine have been extensively studied. Research has focused on aspects such as cation tautomerism, twinning, and disorder in various forms of these compounds, providing insights into their molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Antibacterial Properties
Some trisubstituted guanidines and their copper(II) complexes, including derivatives of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, have been synthesized and characterized for their antibacterial properties. These compounds have shown good bactericidal activity, highlighting their potential in antibacterial applications (Said et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of these compounds have been a subject of interest, with studies focusing on cyclization processes and the creation of derivatives. These investigations provide valuable information for further pharmaceutical and chemical applications (Shestakov et al., 2011).
Anti-Inflammatory Properties
Research on 4,6-substituted di-(phenyl) pyrimidin-2-amines, related to N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, has revealed significant anti-inflammatory activity, suggesting their therapeutic potential in inflammation-related conditions (Kumar et al., 2017).
Herbicidal Activities
Derivatives of this compound have also shown promising herbicidal activities. Research into their synthesis and biological evaluation has demonstrated their efficacy in inhibiting certain types of weeds, contributing to agricultural science (Fu-b, 2014).
Chemical Reactivity and Biological Evaluation
Further research has explored the chemical reactivity of these compounds, leading to the construction of nitrogen heterocyclic compounds and their biological evaluation. These studies provide insights into the potential therapeutic applications of these derivatives (Farouk et al., 2021).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2381422.png)
![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)
![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)
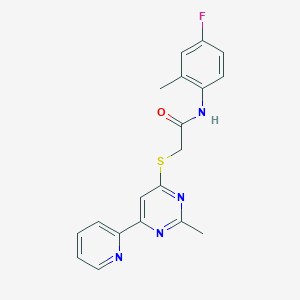

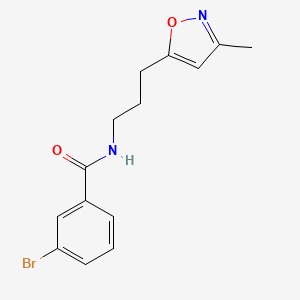
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)
